molecular formula C13H33N4P B14424233 Phosphorimidic triamide, N,N,N',N',N'',N''-hexaethyl-N'''-methyl- CAS No. 80166-25-2

Phosphorimidic triamide, N,N,N',N',N'',N''-hexaethyl-N'''-methyl-

Katalognummer: B14424233
CAS-Nummer: 80166-25-2
Molekulargewicht: 276.40 g/mol
InChI-Schlüssel: RRPIPADLFZJUTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is a chemical compound with the molecular formula C12H31N4P. It is a member of the phosphoramide family, which are known for their diverse applications in various fields including pharmaceuticals, organic dyes, and flame retardants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- typically involves the reaction of phosphorus trichloride with diethylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxide derivatives, while reduction can produce phosphorimidic amines .

Wissenschaftliche Forschungsanwendungen

Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

80166-25-2

Molekularformel

C13H33N4P

Molekulargewicht

276.40 g/mol

IUPAC-Name

N-[bis(diethylamino)-methylimino-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C13H33N4P/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h8-13H2,1-7H3

InChI-Schlüssel

RRPIPADLFZJUTH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P(=NC)(N(CC)CC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.